Dichlorobis(tributylphosphine)nickel(II)
Description
Historical Context of Nickel(II)-Phosphine Complexes in Homogeneous Catalysis
The application of nickel-phosphine complexes in homogeneous catalysis has a rich history, particularly in the development of cross-coupling reactions which have become indispensable tools in modern organic synthesis. The pioneering Kumada-Tamao-Corriu coupling, first reported in 1972, demonstrated the capability of nickel catalysts to mediate the formation of C-C bonds between Grignard reagents and aryl or vinyl halides. organic-chemistry.org This breakthrough established nickel, often coordinated with phosphine (B1218219) ligands, as a viable and economic alternative to palladium for such transformations.
Phosphine ligands are crucial in this context because their electronic and steric properties can be systematically modified to fine-tune the reactivity and selectivity of the metal catalyst. psu.educfmot.de Early research demonstrated that ligands like triphenylphosphine (B44618) could stabilize the nickel center and facilitate the elementary steps of a catalytic cycle—oxidative addition and reductive elimination. The development of a wide array of phosphine ligands allowed chemists to modulate catalyst activity, leading to more efficient chemical processes. cfmot.denih.gov The use of Ni(II) salts in the presence of phosphine ligands became a common strategy for generating active catalysts for C-P bond formation and other cross-coupling reactions. nih.gov This historical foundation paved the way for the exploration and application of specific, well-defined Ni(II)-phosphine precatalysts like Dichlorobis(tributylphosphine)nickel(II).
Significance of Dichlorobis(tributylphosphine)nickel(II) as a Precatalyst
A precatalyst is a stable, well-defined complex that is converted into the catalytically active species under the reaction conditions. Dichlorobis(tributylphosphine)nickel(II) is a classic example of a Ni(II) precatalyst. nih.gov Its stability in air makes it easier to handle and store compared to highly reactive, air-sensitive Ni(0) sources like Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)). princeton.edu
The activation of NiCl₂(PBu₃)₂ typically involves an in-situ reduction of the Ni(II) center to the catalytically active Ni(0) state. This reduction can be achieved using various reagents, including organometallic reagents like Grignard or organozinc compounds that also serve as coupling partners, or external reductants such as zinc or manganese metal. nih.govencyclopedia.pub Once the Ni(0) species is formed, it can enter the catalytic cycle.
The tributylphosphine (B147548) (PBu₃) ligands play a critical role. Compared to arylphosphines like triphenylphosphine, tributylphosphine is more electron-donating and possesses a moderate steric profile. These properties influence the catalyst's performance:
Electronic Effects: The electron-donating nature of the PBu₃ ligands increases the electron density on the nickel center, which can promote the crucial oxidative addition step of the catalytic cycle.
Steric Effects: The size of the PBu₃ ligands influences the coordination environment of the nickel atom, affecting reaction rates and selectivity.
The effectiveness of NiCl₂(PBu₃)₂ as a precatalyst is demonstrated in its application in various cross-coupling reactions. For example, in Kumada coupling, it can effectively catalyze the reaction between Grignard reagents and organic halides.
Table 1: Application of NiCl₂(PBu₃)₂ in Kumada Cross-Coupling
| Aryl Halide | Grignard Reagent | Product | Yield (%) | Reference |
| Bromobenzene | Phenylmagnesium bromide | Biphenyl | 95 | (Illustrative) |
| 4-Chlorotoluene | Ethylmagnesium bromide | 4-Ethyltoluene | 88 | (Illustrative) |
| 1-Bromonaphthalene | Methylmagnesium bromide | 1-Methylnaphthalene | 91 | (Illustrative) |
Note: Data is illustrative of typical applications and yields for Kumada couplings catalyzed by nickel-phosphine complexes.
Overview of Research Trajectories for Dichlorobis(tributylphosphine)nickel(II)
Research involving Dichlorobis(tributylphosphine)nickel(II) has primarily focused on its application in carbon-carbon and carbon-heteroatom bond-forming reactions. The trajectory of this research has moved towards expanding the scope and utility of this robust precatalyst.
Initial studies often utilized the complex in foundational cross-coupling reactions like the Kumada and Negishi couplings. chemrxiv.orgnih.gov The Negishi coupling, which pairs organozinc reagents with organic halides, benefits from the mild conditions and high functional group tolerance often afforded by nickel catalysis. NiCl₂(PBu₃)₂ has been an effective precatalyst for such transformations.
More recent research has explored its utility in other catalytic processes, including:
Wenkert Arylations: A reaction involving the coupling of aryl Grignard reagents with enolizable ketones. sigmaaldrich.com
Cycloadditions: The catalyst has been used in regioselective [2+2+2] cycloaddition reactions to construct complex cyclic systems. sigmaaldrich.com
Polymerization: It has found applications as a catalyst in certain polymerization reactions. sigmaaldrich.com
The research trajectory has also involved applying the catalyst to more challenging substrates. While early work focused on reactive aryl iodides and bromides, subsequent efforts have aimed at activating less reactive but more abundant and cost-effective aryl chlorides. The choice of phosphine ligand is critical for the activation of these stronger C-Cl bonds, and the specific electronic and steric properties of tributylphosphine make NiCl₂(PBu₃)₂ a candidate for these more demanding applications.
Table 2: Representative Research Applications of NiCl₂(PBu₃)₂
| Reaction Type | Substrate 1 | Substrate 2 | Key Finding |
| Kumada Coupling | Aryl Bromides | Alkyl Grignard Reagents | Efficient formation of alkyl-aryl C-C bonds. |
| Negishi Coupling | Aryl Chlorides | Arylzinc Halides | Demonstrates utility for less reactive electrophiles. |
| [2+2+2] Cycloaddition | Diynes | Alkynes | Catalyzes the formation of substituted benzene (B151609) rings. |
| Wenkert Arylation | Enolizable Ketones | Aryl Grignard Reagents | Provides a route to α-arylated ketones. |
The continued investigation into precatalysts like Dichlorobis(tributylphosphine)nickel(II) highlights the ongoing effort in organometallic chemistry to develop practical, efficient, and cost-effective catalytic systems based on earth-abundant metals like nickel. rsc.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dichloronickel;tributylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFOFXWYYUNJOZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Cl2NiP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15274-43-8 | |
| Record name | Dichlorobis(tributylphosphine)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry for Dichlorobis Tributylphosphine Nickel Ii
Established Synthetic Routes for NiCl₂(PBu₃)₂
The most common and direct method for synthesizing dichlorobis(phosphine)nickel(II) complexes involves the reaction of a nickel(II) chloride salt with the corresponding phosphine (B1218219) ligand. This approach has been well-documented, particularly for the triphenylphosphine (B44618) analogue, and the principles are directly applicable to the synthesis of the tributylphosphine (B147548) derivative.
Preparative Protocols from Hydrated Nickel(II) Chloride and Tributylphosphine
The synthesis of NiCl₂(PBu₃)₂ is typically achieved through the direct reaction of hydrated nickel(II) chloride (NiCl₂·6H₂O) with two equivalents of tributylphosphine. The general procedure involves dissolving or suspending the nickel salt and the phosphine ligand in an appropriate organic solvent.
A common protocol, adapted from the synthesis of related phosphine complexes, involves the following steps:
A solution of nickel(II) chloride hexahydrate is prepared in a suitable solvent, such as ethanol (B145695) or isopropanol, often with gentle warming to facilitate dissolution. rsc.orgsciencemadness.org
Separately, a solution of tributylphosphine is prepared in the same or a different miscible solvent.
The warm nickel chloride solution is then carefully added to the tributylphosphine solution. sciencemadness.org
The reaction mixture is often heated under reflux for a short period to ensure the reaction goes to completion. sciencemadness.org
Upon cooling, the product crystallizes from the solution. It is then isolated by filtration, washed with a cold solvent (such as ethanol or diethyl ether) to remove any unreacted starting materials or impurities, and dried. sciencemadness.org
This straightforward method allows for the direct displacement of the water ligands from the nickel coordination sphere by the tributylphosphine ligands, as depicted in the following general reaction:
Influence of Reaction Media and Anhydrous Conditions
The choice of reaction medium plays a crucial role in the synthesis of NiCl₂(PBu₃)₂. Alcohols, particularly ethanol and isopropanol, are frequently used solvents due to their ability to dissolve both the hydrated nickel salt and the phosphine ligand. rsc.orgsciencemadness.org Glacial acetic acid has also been employed as a solvent for the synthesis of analogous phosphine complexes. sciencemadness.orgyoutube.com
While the use of hydrated nickel(II) chloride is common due to its stability and lower cost, the presence of water can be detrimental to the reaction yield. unirioja.es The water released from the nickel salt can potentially hydrolyze the phosphine ligand or interfere with product crystallization. Therefore, while the precursor salt is hydrated, it is often recommended to use anhydrous solvents to minimize excess water in the reaction system. sciencemadness.org The solvent can also influence the final structure of the complex; for instance, in the case of dichlorobis(triphenylphosphine)nickel(II), crystallization from chlorinated solvents can favor a square-planar geometry over a tetrahedral one.
The importance of minimizing water content is underscored by the observation that even small amounts of water can negatively impact the isolated yields of the final product. This has led to the development of strategies specifically aimed at removing water during the synthesis.
Strategies for Yield Enhancement in Dichlorobis(tributylphosphine)nickel(II) Synthesis
Achieving high yields is a primary goal in chemical synthesis. For NiCl₂(PBu₃)₂ and its analogues, strategies have been developed to overcome limitations associated with the use of hydrated precursors.
Role of Dehydrating Agents in Synthesis Optimization
A significant improvement in the synthesis of dichlorobis(phosphine)nickel(II) complexes has been achieved by using an in-situ dehydrating agent. Triethyl orthoformate (TEOF) has been identified as a highly effective reagent for this purpose. unirioja.es When added to the alcoholic reaction mixture, TEOF reacts with the water of hydration from NiCl₂·6H₂O.
This approach has been shown to dramatically increase the isolated yield of [NiCl₂(PPh₃)₂] from under 50% to over 85%. unirioja.es The methodology is applicable to other related complexes, suggesting its utility for the synthesis of NiCl₂(PBu₃)₂. unirioja.es The in-situ removal of water prevents potential side reactions and facilitates a cleaner precipitation of the desired product. An optional preliminary step involves the partial dehydration of NiCl₂·6H₂O to NiCl₂·2H₂O by heating, which reduces the amount of TEOF required. youtube.com
Comparative Analysis of Synthetic Efficiency for NiCl₂(PBu₃)₂ Analogues
The synthesis of dichlorobis(phosphine)nickel(II) complexes can be applied to a wide range of phosphine ligands, resulting in a family of analogous compounds. The efficiency of the synthesis can be influenced by the steric and electronic properties of the phosphine ligand. Tributylphosphine is a stronger Lewis base but is sterically less demanding than triphenylphosphine, which can affect the reaction kinetics and the stability of the resulting complex.
The table below presents a comparison of the physical properties of NiCl₂(PBu₃)₂ and some of its common analogues, which are all typically synthesized via similar routes.
| Compound | Formula | Color | Melting Point (°C) |
| Dichlorobis(tributylphosphine)nickel(II) | NiCl₂(PBu₃)₂ | Red | 43-45 sigmaaldrich.com |
| Dichlorobis(triethylphosphine)nickel(II) | NiCl₂(PEt₃)₂ | Dark Red | 112–113 researchgate.net |
| Dichlorobis(triphenylphosphine)nickel(II) | NiCl₂(PPh₃)₂ | Dark Green | 205–206 researchgate.net |
| Dichloro(dppe)nickel(II) | NiCl₂(dppe) | Orange | 263–265 researchgate.net |
This table is interactive and allows for sorting by column.
The straightforward preparative method is generally efficient for a variety of monodentate phosphines (like PEt₃, PBu₃, PPh₃) and bidentate phosphines (like dppe). researchgate.net The use of dehydrating agents like TEOF provides a standardized method to achieve high yields across this family of compounds. unirioja.es
Alternative Precursor Approaches to Dichlorobis(tributylphosphine)nickel(II) Analogues
While the reaction of nickel(II) chloride with phosphines is the most direct route, alternative nickel precursors can be employed, particularly in the synthesis of related Ni(0) or specialized Ni(II) complexes.
One significant alternative involves starting from a nickel(0) precursor, most commonly bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂. rsc.org This compound reacts with phosphine ligands to displace the cyclooctadiene (COD) ligands, forming Ni(0)-phosphine complexes. rsc.org These Ni(0) species are key intermediates in many catalytic cycles and can be subsequently oxidized to form Ni(II) complexes. For instance, oxidative addition of an organic halide to a Ni(0)-phosphine complex would yield a Ni(II) species.
Another approach involves the in-situ reduction of a Ni(II) precursor in the presence of the phosphine ligand. For example, Ni(II) precursors such as NiCl₂(PPh₃)₂ or nickel(II) acetylacetonate (B107027) (Ni(acac)₂) can be reduced with agents like n-butyllithium or zinc dust to generate the catalytically active Ni(0) species in the reaction vessel. nih.govresearchgate.net This highlights the synthetic relationship between Ni(0) and Ni(II) phosphine complexes and points to indirect pathways for forming the target Ni(II) compound from other readily available nickel salts.
Structural Elucidation and Coordination Geometry of Dichlorobis Tributylphosphine Nickel Ii
Crystallographic Analysis of NiCl₂(PBu₃)₂ and Related Structures
While the structure of dichlorobis(tributylphosphine)nickel(II) has been referenced, detailed publicly available single-crystal X-ray diffraction data is scarce. However, extensive crystallographic analyses of closely related nickel(II) phosphine (B1218219) complexes, such as dichlorobis(triphenylphosphine)nickel(II), [NiCl₂(PPh₃)₂], and dichlorobis(tribenzylphosphine)nickel(II), [NiCl₂(PBz₃)₂], provide a robust framework for understanding the structural parameters of the title compound.
The coordination geometry of four-coordinate Ni(II) complexes, which have a d⁸ electron configuration, is typically either tetrahedral or square planar. The preferred geometry is determined by the nature of the ligands. Strong-field ligands favor a square planar geometry, which maximizes the crystal field stabilization energy, resulting in a low-spin, diamagnetic complex. Conversely, weak-field ligands or bulky ligands that introduce steric hindrance tend to favor a tetrahedral geometry, which results in a high-spin, paramagnetic complex. wikipedia.orgpsds.ac.uk
The classic example used to illustrate this principle is dichlorobis(triphenylphosphine)nickel(II), which can exist as two distinct, isolable isomers. One is a red, diamagnetic solid with a square planar geometry, while the other is a blue, paramagnetic solid with a tetrahedral geometry. wikipedia.org The presence of both a strong-field ligand (triphenylphosphine) and a weak-field ligand (chloride) makes this compound a borderline case, allowing for the coexistence of both geometries. wikipedia.org The specific geometry adopted is often influenced by the crystallization conditions. wikipedia.org
Precise bond lengths and angles are determined via single-crystal X-ray diffraction. For analogues of NiCl₂(PBu₃)₂, these parameters underscore the structural differences between isomers. In the case of the tribenzylphosphine (B1585120) analogue, NiCl₂(PBz₃)₂, crystallographic analysis reveals a trans-square planar configuration. researchgate.net
In the well-studied NiCl₂(PPh₃)₂ system, the bond lengths differ significantly between the two isomers. The square planar form exhibits shorter Ni-P and Ni-Cl distances compared to the tetrahedral form, consistent with its low-spin electronic state. wikipedia.orgresearchgate.net The tetrahedral isomer displays elongated bonds to accommodate the different electronic configuration and reduce steric crowding. wikipedia.orgresearchgate.net
Below are tables of selected bond parameters for related structures, which serve as valuable references for estimating the expected values in NiCl₂(PBu₃)₂.
Interactive Data Table: Bond Lengths in Ni(II) Phosphine Complexes
| Compound | Geometry | Ni–P Bond Length (Å) | Ni–Cl Bond Length (Å) | Source(s) |
| trans-[NiCl₂(PBz₃)₂] | Square Planar | 2.2264(8) | 2.1543(8) | researchgate.net |
| trans-[NiCl₂(PPh₃)₂] | Square Planar | 2.2439(5) | 2.1672(5) | researchgate.net |
| [NiCl₂(PPh₃)₂] | Tetrahedral | 2.3180(2) | 2.2075(2) | researchgate.net |
Interactive Data Table: Bond Angles in Ni(II) Phosphine Complexes
| Compound | Geometry | P–Ni–P Angle (°) | Cl–Ni–Cl Angle (°) | Cl–Ni–P Angle (°) | Source(s) |
| trans-[NiCl₂(PBz₃)₂] | Square Planar | 180.0 | 180.0 | 87.38(3), 92.62(3) | researchgate.net |
| trans-[NiCl₂(PPh₃)₂] | Square Planar | 180.0 | 180.0 | 90.0 | researchgate.net |
| [NiCl₂(PPh₃)₂] | Tetrahedral | 105.7 (approx.) | 127.95(1) | 106.6 (approx.) | researchgate.net |
Note: Angles for the trans-square planar complexes are idealized to 180° or 90° where applicable due to centrosymmetry, with actual experimental values for NiCl₂(PBz₃)₂ shown.
The equilibrium between tetrahedral and square planar isomers is a defining characteristic of many four-coordinate Ni(II) complexes. wikipedia.org The dichlorobis(triphenylphosphine)nickel(II) complex is the archetypal example of this phenomenon. The blue, tetrahedral isomer can be synthesized by reacting hydrated nickel(II) chloride with triphenylphosphine (B44618) in alcoholic solvents. wikipedia.org This tetrahedral form can be converted into the red, square planar isomer upon crystallization from chlorinated solvents. wikipedia.org This interconversion highlights the small energy difference between the two geometries and how external factors like the solvent can influence the equilibrium.
For dichlorobis(tributylphosphine)nickel(II), the electronic properties of the tributylphosphine (B147548) ligand strongly favor a square planar geometry. However, the ligand's steric bulk could potentially lead to distortions from an ideal square plane or, under certain conditions, stabilize a tetrahedral form.
Ligand-Induced Structural Distortions in Dichlorobis(tributylphosphine)nickel(II) Analogues
The specific nature of the phosphine ligand—its size (sterics) and electron-donating capability (electronics)—is the primary determinant of the precise geometry and potential distortions around the nickel center.
Steric effects arise from the spatial arrangement of atoms and the repulsive forces between them. In phosphine complexes, a useful metric for quantifying steric bulk is the Tolman cone angle. Tributylphosphine (PBu₃) is a bulky ligand with a cone angle of 132°, which is smaller than that of triphenylphosphine (PPh₃) at 145° but represents significant steric demand due to the flexibility and volume of the butyl chains.
This steric bulk imposes significant constraints on the coordination sphere of the nickel atom. To minimize steric repulsion between the two bulky PBu₃ ligands, a trans arrangement in a square planar geometry is strongly preferred over a cis arrangement. In a tetrahedral geometry, the ligands are further apart than in a cis-square planar complex, which can also alleviate steric strain. The significant steric hindrance from the tributylphosphine ligands is a key factor driving the complex towards a geometry that maximizes the distance between them. wikipedia.org
From an electronic standpoint, the d⁸ configuration of Ni(II) is stabilized in a square planar environment when coordinated to strong-field ligands. Tributylphosphine is a trialkylphosphine, which is a strong σ-donor and is considered a strong-field ligand. This property electronically favors the formation of a low-spin, diamagnetic square planar complex. The strong ligand field imparted by the two PBu₃ ligands would promote the pairing of d-electrons in the lower energy orbitals, a configuration most stable in a square planar geometry. wikipedia.orgpsds.ac.uk
Insights from Single Crystal X-ray Diffraction Studies
A definitive single-crystal X-ray diffraction study for dichlorobis(tributylphosphine)nickel(II) detailing precise bond lengths, bond angles, and the crystal packing arrangement is not available in the public domain based on the conducted search. While the synthesis and use of this compound are noted in the chemical literature, a full crystallographic report with atomic coordinates and detailed structural parameters has not been identified.
However, the broader family of dichlorobis(phosphine)nickel(II) complexes, NiCl₂(PR₃)₂, has been extensively studied, revealing a fascinating interplay between the electronic and steric properties of the phosphine ligands, which dictates the resulting coordination geometry of the nickel(II) center. These complexes typically adopt one of two common geometries: square planar or tetrahedral.
For instance, the well-studied analogue, dichlorobis(triphenylphosphine)nickel(II), NiCl₂(PPh₃)₂, is known to exist as both a red, diamagnetic, square planar isomer and a blue, paramagnetic, tetrahedral isomer. The square planar form exhibits the two phosphine ligands in a trans arrangement. In this isomer, the Ni-P bond lengths are approximately 2.24 Å and the Ni-Cl bond lengths are around 2.17 Å. Conversely, in the tetrahedral form, the Ni-P and Ni-Cl distances are elongated to about 2.32 Å and 2.21 Å, respectively. The balance between these two isomeric forms is influenced by factors such as the solvent used for crystallization and the steric bulk of the phosphine ligands.
Another relevant example is dichlorobis(tribenzylphosphine)nickel(II), which has been shown by single-crystal X-ray diffraction to adopt a trans-square planar configuration. In this complex, the average Ni-P bond length is 2.23 Å. The coordination geometry around the nickel atom is centrosymmetric.
The tributylphosphine ligand is sterically demanding, similar to triphenylphosphine, but has different electronic properties. It is generally considered to be a stronger sigma-donating ligand. The interplay of these steric and electronic factors would ultimately determine the precise bond lengths, angles, and the preferred coordination geometry (square planar versus tetrahedral) for dichlorobis(tributylphosphine)nickel(II). Without a dedicated single-crystal X-ray diffraction study, further discussion on its specific structural parameters remains speculative.
To provide a comparative context, a table of selected bond lengths and angles for analogous dichlorobis(phosphine)nickel(II) complexes is presented below.
| Compound | Coordination Geometry | Ni-P Bond Length (Å) | Ni-Cl Bond Length (Å) | P-Ni-P Angle (°) | Cl-Ni-Cl Angle (°) |
| trans-NiCl₂(PPh₃)₂ (square planar isomer) | Square Planar | ~2.24 | ~2.17 | 180 | 180 |
| NiCl₂(PPh₃)₂ (tetrahedral isomer) | Tetrahedral | ~2.32 | ~2.21 | - | - |
| trans-NiCl₂(P(CH₂Ph)₃)₂ | Square Planar | 2.23(1) | - | 180 | 180 |
Spectroscopic Characterization Techniques for Dichlorobis Tributylphosphine Nickel Ii
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. Different NMR active nuclei provide complementary information about the structure and bonding within the NiCl₂(PBu₃)₂ complex and its derivatives.
¹H NMR Investigations of NiCl₂(PBu₃)₂ Coordination
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in characterizing the organic ligands coordinated to the nickel center. In dichlorobis(tributylphosphine)nickel(II), the ¹H NMR spectrum provides detailed information about the tributylphosphine (B147548) (PBu₃) ligands. The coordination of the phosphine (B1218219) ligand to the nickel atom influences the chemical shifts of the butyl group protons.
Upon coordination, the signals corresponding to the protons of the butyl groups in PBu₃ exhibit shifts compared to the free ligand, indicating a change in their electronic environment. nih.gov The paramagnetic nature of some Ni(II) complexes can lead to broadened peaks in the ¹H NMR spectrum. nih.gov However, for diamagnetic square-planar Ni(II) complexes, well-resolved signals are typically observed. acs.org The integration of the signals in the ¹H NMR spectrum can confirm the ratio of ligands to the metal center.
In studies of related nickel(II) phosphine complexes, ¹H NMR has been used to observe dynamic behaviors such as ligand exchange and conformational changes in solution. nih.govacs.org For NiCl₂(PBu₃)₂, the chemical shifts of the α-methylene protons (adjacent to the phosphorus atom) are particularly sensitive to the coordination environment and can provide insights into the Ni-P bond.
Table 1: Representative ¹H NMR Data for Tributylphosphine Ligands
| Protons | Free PBu₃ (ppm) | Coordinated PBu₃ (ppm) |
|---|---|---|
| α-CH₂ | ~1.4 | Shifted upon coordination |
| β-CH₂ | ~1.4 | Shifted upon coordination |
| γ-CH₂ | ~1.4 | Shifted upon coordination |
| δ-CH₃ | ~0.9 | Shifted upon coordination |
Note: Actual chemical shifts can vary depending on the solvent and the specific geometry of the complex.
¹¹B NMR Applications in Metallacarborane Chemistry with NiCl₂(PBu₃)₂ Derivatives
Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a crucial tool for characterizing compounds containing boron, such as metallacarboranes. Dichlorobis(tributylphosphine)nickel(II) is used as a precursor in the synthesis of nickelacarboranes, where the nickel atom is incorporated into a carborane cage.
The ¹¹B NMR spectra of these resulting metallacarborane complexes provide a unique fingerprint of the cage structure. The chemical shifts and coupling patterns of the boron atoms in the cluster are highly sensitive to their coordination environment and the presence of the nickel atom. The coordination of the nickel center to the carborane ligand leads to significant changes in the ¹¹B NMR spectrum compared to the parent carborane ligand. researchgate.netsemanticscholar.org This technique is essential for confirming the successful insertion of the nickel moiety and for determining the geometry of the resulting metallacarborane. For instance, the absence of signals corresponding to bridging B-H-B protons in the ¹H NMR and characteristic shifts in the ¹¹B NMR can confirm the coordination of nickel to the pentagonal face of a nido-carborane ligand. semanticscholar.org
¹⁹F NMR for Quantifying Catalytic Products with NiCl₂(PBu₃)₂
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive and quantitative technique used when fluorinated substrates or products are involved in reactions catalyzed by NiCl₂(PBu₃)₂. Due to the wide chemical shift range and the 100% natural abundance of the ¹⁹F nucleus, it is an excellent tool for reaction monitoring and product quantification. chemrxiv.orgresearchgate.net
In catalytic cross-coupling reactions, where NiCl₂(PBu₃)₂ can be employed as a catalyst, ¹⁹F NMR can be used to track the consumption of a fluorinated starting material and the formation of a fluorinated product. chemrxiv.org The high sensitivity allows for the detection of species at low concentrations. chemrxiv.org By using an internal standard, the yield of the reaction can be accurately determined directly from the crude reaction mixture, often eliminating the need for complex separation procedures. chemrxiv.orgnih.govrsc.org This makes ¹⁹F NMR a valuable method for optimizing reaction conditions in catalytic processes involving fluorinated organic molecules. chemrxiv.org
Infrared (IR) Spectroscopy for Ligand Bonding Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. For NiCl₂(PBu₃)₂, this technique provides valuable information about the coordination of the tributylphosphine ligands and the nature of the nickel-ligand bonds.
The IR spectrum of the complex will show characteristic absorption bands for the C-H stretching and bending vibrations of the butyl groups in the phosphine ligands. More importantly, the coordination of the phosphorus atom to the nickel center affects the vibrational modes of the P-C bonds. New vibrational bands corresponding to the Ni-P and Ni-Cl stretching frequencies appear in the far-infrared region of the spectrum. These bands are direct evidence of the coordination between the nickel atom and the phosphine and chloride ligands. The positions of these bands can offer insights into the strength of the respective bonds. A shift in the characteristic vibrational frequencies of the ligand upon complexation confirms its coordination to the metal center. researchgate.net
Table 2: Typical IR Absorption Regions for NiCl₂(PBu₃)₂
| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (butyl) | Stretching | 2850 - 3000 |
| C-H (butyl) | Bending | 1375 - 1465 |
| P-C | Stretching | 600 - 800 |
| Ni-P | Stretching | Far-IR region |
| Ni-Cl | Stretching | Far-IR region |
Note: The exact positions of the Ni-P and Ni-Cl stretches are in the low-frequency region and require a far-IR spectrometer for detection.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of the NiCl₂(PBu₃)₂ complex and to obtain information about its structure through fragmentation patterns. nih.govacs.org
Electrospray ionization (ESI) is a soft ionization technique often employed for organometallic complexes, which can allow for the observation of the molecular ion or related adducts. nih.govacs.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the complex, which helps to confirm its elemental composition. semanticscholar.org
The fragmentation pattern observed in the mass spectrum can also be informative. The loss of ligands, such as the tributylphosphine or chloride ions, can be observed, providing further evidence for the composition of the complex. researchgate.netlibretexts.org For instance, the detection of fragments corresponding to [NiCl(PBu₃)₂]⁺ or [NiCl₂(PBu₃)]⁺ would support the proposed structure.
Electronic Absorption Spectroscopy for Dichlorobis(tributylphosphine)nickel(II) Systems
Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. The spectrum of NiCl₂(PBu₃)₂ is dictated by the d-electron configuration of the Ni(II) ion and the geometry of the complex.
Nickel(II) complexes can exist in different geometries, such as square planar or tetrahedral, which have distinct electronic spectra. digitellinc.comwikipedia.org Square-planar d⁸ complexes like Ni(II) are typically diamagnetic and exhibit characteristic absorption bands in the visible region corresponding to d-d transitions. acs.orgresearchgate.net Tetrahedral Ni(II) complexes, on the other hand, are paramagnetic and show different sets of d-d transitions. wikipedia.org
The UV-Vis spectrum of NiCl₂(PBu₃)₂ can therefore be used to infer its geometry in a given solvent. The positions and intensities of the absorption bands are sensitive to the ligand field strength and the coordination environment around the nickel ion. researchgate.nettci-thaijo.org Charge-transfer bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital or vice versa, may also be observed, typically in the UV region of the spectrum. tci-thaijo.org
Mechanistic Insights into Catalytic Transformations Mediated by Dichlorobis Tributylphosphine Nickel Ii
Oxidative Addition and Reductive Elimination Pathways
Oxidative Addition: This is a critical initiation step in many catalytic cycles where the nickel center's oxidation state and coordination number increase. wikipedia.org For a Ni(0) species, generated from the dichlorobis(tributylphosphine)nickel(II) precatalyst, oxidative addition of an organic halide (R-X) leads to the formation of a Ni(II) organometallic complex. chimia.ch The mechanism of this step can vary and may proceed through a concerted pathway, an SN2-type mechanism, or radical pathways. nih.govrsc.org The choice of pathway is influenced by factors such as the nature of the organic halide and the steric and electronic properties of the phosphine (B1218219) ligands. nih.gov For instance, with aryl halides, a concerted mechanism is often proposed, whereas for alkyl halides, SN2 or radical pathways may be more favorable. nih.govnih.gov
Reductive Elimination: This is the product-forming step and is the microscopic reverse of oxidative addition. ilpi.comwiley-vch.de In this process, two cis-oriented ligands on the nickel center couple and are eliminated from the coordination sphere, forming a new covalent bond. ilpi.comumb.edu This reduces the nickel's oxidation state by two, typically from Ni(II) to Ni(0), thus regenerating the catalytically active species and closing the catalytic loop. umb.edu The rate and facility of reductive elimination can be influenced by the nature of the eliminating groups and the ligand environment. For some Ni(II) complexes, direct reductive elimination can be challenging due to a high activation barrier. rsc.org
The interplay between oxidative addition and reductive elimination forms the basis of many cross-coupling catalytic cycles. ilpi.com A generalized Ni(0)/Ni(II) cycle is depicted below:
Initiation: Ni(II) precatalyst is reduced to Ni(0).
Oxidative Addition: LnNi(0) + R-X → LnNi(II)(R)(X)
Transmetalation (in cross-coupling): LnNi(II)(R)(X) + R'-M → LnNi(II)(R)(R') + M-X
Reductive Elimination: LnNi(II)(R)(R') → LnNi(0) + R-R'
Formation and Reactivity of Organonickel Intermediates
Following the initial oxidative addition step, various organonickel intermediates are formed, which are key to the subsequent transformations. The structure and reactivity of these intermediates dictate the course and outcome of the catalytic reaction.
In reactions involving allylic substrates, π-allylnickel complexes are crucial intermediates. Oxidative addition of an allylic halide or acetate (B1210297) to a Ni(0) complex, such as one derived from dichlorobis(tributylphosphine)nickel(II), results in the formation of a cationic (η³-allyl)nickel(II) species. rsc.org These intermediates are characterized by the allyl group binding to the nickel center in a delocalized π-fashion.
The reactivity of these π-allylnickel species is central to many allylic substitution reactions. They are electrophilic at the terminal carbons of the allyl group, making them susceptible to attack by nucleophiles. This nucleophilic attack, followed by reductive elimination, leads to the formation of the allylic substitution product and regenerates the Ni(0) catalyst.
In catalytic reactions involving the coupling of two alkyne molecules, nickelacyclopentadiene intermediates are often formed. This process typically begins with the coordination of two alkyne molecules to a Ni(0) center. Subsequent oxidative coupling of the two alkynes results in the formation of a five-membered metallacycle, the nickelacyclopentadiene.
These nickelacycles are versatile intermediates that can undergo a variety of subsequent reactions. For example, they can react with another alkyne to undergo reductive elimination, forming a substituted benzene (B151609) derivative in a cyclotrimerization reaction. Alternatively, they can react with other unsaturated molecules, leading to the formation of various heterocyclic compounds.
Role of Ligand Exchange and Dissociation in Catalytic Cycles
The tributylphosphine (B147548) ligands in dichlorobis(tributylphosphine)nickel(II) play a crucial role in stabilizing the nickel center and influencing its reactivity. However, for catalysis to occur, these ligands must often dissociate to create vacant coordination sites for the substrates to bind.
Ligand dissociation is a key equilibrium step in the catalytic cycle. For example, a 16-electron Ni(0) complex, L₂Ni(0), may need to dissociate one phosphine ligand to form a more reactive 14-electron species, LNi(0), which can then undergo oxidative addition more readily. Similarly, after oxidative addition, ligand dissociation may be necessary to allow for transmetalation or other subsequent steps. The rate of reductive elimination can also be affected by ligand concentration; in some cases, ligand dissociation is required prior to elimination, while in others, the addition of a ligand can induce the elimination. ilpi.comacs.org The balance between ligand association and dissociation is therefore critical for an efficient catalytic cycle.
Oxidation State Changes of Nickel during Catalysis (Ni(0), Ni(I), Ni(II), Ni(III))
While the classic Ni(0)/Ni(II) catalytic cycle is common, nickel's accessible range of oxidation states allows for more complex mechanistic pathways. nih.gov Dichlorobis(tributylphosphine)nickel(II) serves as a stable Ni(II) precatalyst that is typically reduced to Ni(0) to enter the main catalytic cycle. nih.gov
Ni(0)/Ni(II) Cycle: This is the most frequently invoked cycle in cross-coupling reactions, involving a two-electron oxidative addition from Ni(0) to Ni(II) and a two-electron reductive elimination from Ni(II) back to Ni(0). nih.gov
Ni(I) and Ni(III) Intermediates: There is growing evidence for the involvement of odd-electron oxidation states, Ni(I) and Ni(III), in many nickel-catalyzed reactions, particularly those involving radical pathways. nih.gov For example, a Ni(0) species can react with a Ni(II) species in a process called comproportionation to form two equivalents of a Ni(I) species. nih.gov Alternatively, a Ni(II) complex can be reduced by one electron to form Ni(I). This Ni(I) species can then undergo oxidative addition with an organic halide to form a Ni(III) intermediate. nsf.gov Reductive elimination from this Ni(III) center then forms the product and regenerates a Ni(I) catalyst, establishing a Ni(I)/Ni(III) catalytic cycle. chemrxiv.org These pathways are especially relevant for the coupling of alkyl halides. nih.gov
The involvement of these different oxidation states is summarized in the table below:
| Oxidation State | Role in Catalysis | Key Elementary Steps |
|---|---|---|
| Ni(0) | Active catalytic species, generated from Ni(II) precatalyst. | Oxidative addition to form Ni(II). |
| Ni(I) | Intermediate in radical pathways; can be the active catalyst in Ni(I)/Ni(III) cycles. | Oxidative addition to form Ni(III); formed by reduction of Ni(II) or comproportionation of Ni(0) and Ni(II). |
| Ni(II) | Stable precatalyst form; key intermediate in Ni(0)/Ni(II) cycles. | Reductive elimination to form Ni(0); transmetalation. |
| Ni(III) | High-valent intermediate, typically in Ni(I)/Ni(III) cycles. | Reductive elimination to form Ni(I). |
Catalytic Applications of Dichlorobis Tributylphosphine Nickel Ii in Advanced Organic Synthesis
Carbon-Carbon Coupling Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and dichlorobis(tributylphosphine)nickel(II) has proven to be a valuable catalyst in several key coupling methodologies. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps at the nickel center.
Cross-Coupling Reactions (e.g., Suzuki, Grignard Reagents, Aryl Tosylates/Boronic Acids)
Dichlorobis(tributylphosphine)nickel(II) and related nickel-phosphine complexes are effective catalysts for various cross-coupling reactions, which enable the formation of C-C bonds between two different organic fragments.
Suzuki Coupling: The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. Nickel catalysts, including dichlorobis(phosphine) complexes, have been explored as a more cost-effective alternative. tcichemicals.com While highly effective for many substrates, the efficiency of nickel-catalyzed Suzuki couplings can be influenced by the nature of the phosphine (B1218219) ligand and the specific substrates involved. nih.gov For instance, the coupling of heteroaryl halides with heteroaryl boronic acids may see variable yields depending on the catalyst system. rsc.org Dichlorobis(tributylphosphine)nickel(II) can facilitate the coupling of aryl halides with arylboronic acids, although its activity may be lower compared to some palladium catalysts or other nickel complexes in specific applications. researchgate.net
Table 1: Examples of Nickel-Catalyzed Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Product | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | Good |
| 1-Bromonaphthalene | 4-Methylphenylboronic acid | 1-(4-Methylphenyl)naphthalene | Moderate |
| 2-Chloropyridine | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)pyridine | Variable |
Grignard Reagents (Kumada Coupling): The Kumada-Tamao-Corriu coupling was the first transition metal-catalyzed cross-coupling reaction to be developed and involves the reaction of a Grignard reagent with an organohalide. researchgate.net Nickel-phosphine complexes are highly effective catalysts for this transformation, enabling the coupling of aryl, vinyl, and alkyl Grignard reagents with aryl and vinyl halides. nih.govresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org The tributylphosphine (B147548) ligand in dichlorobis(tributylphosphine)nickel(II) provides the necessary electronic and steric environment to facilitate the catalytic cycle efficiently. This method is particularly valued for the synthesis of unsymmetrical biaryls and styrenes. researchgate.net
Table 2: Representative Kumada Couplings Catalyzed by Nickel-Phosphine Complexes
| Organohalide | Grignard Reagent | Product | Yield (%) |
| Chlorobenzene | Phenylmagnesium bromide | Biphenyl | High |
| Bromostyrene | Methylmagnesium bromide | Propenylbenzene | Good |
| 4-Chloroanisole | Ethylmagnesium bromide | 4-Ethylanisole | High |
| 1-Bromonaphthalene | Cyclohexylmagnesium bromide | 1-Cyclohexylnaphthalene | Good |
Aryl Tosylates/Boronic Acids: Expanding the scope of electrophiles beyond organohalides, nickel-phosphine complexes have been shown to catalyze the cross-coupling of aryl tosylates with organoboronic acids. Aryl tosylates are readily prepared from phenols, making them attractive substrates. Systems based on NiCl2(PPh3)2 have demonstrated high catalytic activity for the coupling of diarylborinic acids with aryl tosylates and sulfamates, suggesting that dichlorobis(tributylphosphine)nickel(II) would also be a competent catalyst for such transformations. cmu.edu The more electron-donating nature of tributylphosphine compared to triphenylphosphine (B44618) can influence the rate of oxidative addition of the aryl tosylate to the nickel(0) center.
Homocoupling of Csp² Halides
In addition to cross-coupling, dichlorobis(tributylphosphine)nickel(II) can catalyze the homocoupling of Csp² halides, such as aryl or vinyl halides, to form symmetrical biaryl or 1,3-diene compounds, respectively. This reaction is typically carried out in the presence of a reducing agent, such as zinc powder, which reduces the Ni(II) precatalyst to the active Ni(0) species. operachem.com The catalytic cycle involves the oxidative addition of two molecules of the organohalide to the nickel center, followed by reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst. rsc.org This method provides a straightforward route to symmetrical biaryls, which are important structural motifs in many organic materials and pharmaceuticals. researchgate.net
Wenkert Arylations
Dichlorobis(tributylphosphine)nickel(II) is a known catalyst for Wenkert arylations. sigmaaldrich.com This reaction involves the nickel-catalyzed 1,4-conjugate addition of aryl Grignard reagents to α,β-unsaturated ketones, esters, and other Michael acceptors. The use of a nickel catalyst allows for the efficient formation of a carbon-carbon bond at the β-position of the electron-deficient alkene. The tributylphosphine ligand is crucial for modulating the reactivity of the nickel center and promoting the desired conjugate addition over other potential side reactions, such as 1,2-addition to the carbonyl group.
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems in a single step. Dichlorobis(tributylphosphine)nickel(II) catalyzes several types of cycloaddition reactions, offering high levels of regio- and stereoselectivity.
Regioselective [2+2+2] Cycloadditions
Dichlorobis(tributylphosphine)nickel(II) is an effective catalyst for the regioselective [2+2+2] cycloaddition of alkynes and diynes. sigmaaldrich.com This reaction involves the coupling of three unsaturated components to form a six-membered ring. When three unsymmetrical alkynes are used, a mixture of isomers can be formed. However, by tethering two of the alkyne units into a diyne, intramolecular cycloaddition with a third alkyne can lead to the formation of fused bicyclic aromatic systems with high regioselectivity. nih.gov The catalyst plays a key role in assembling the components in a specific orientation before the final reductive elimination step that forms the aromatic ring. Nickel-catalyzed [2+2+2] cycloadditions have been successfully applied to the synthesis of highly substituted and polysubstituted benzene (B151609) derivatives. nih.gov
Table 3: Examples of Nickel-Catalyzed [2+2+2] Cycloaddition
| Diyne Substrate | Alkyne/Allene Partner | Product Type | Regioselectivity |
| 1,6-Heptadiyne | Phenylacetylene | Fused bicyclic aromatic | High |
| Diethyl dipropargylmalonate | n-Butylallene | Polysubstituted benzene derivative | High |
| 1,7-Octadiyne | Propyne | Benzocyclobutene derivative | Good |
| 1-Iodo-2-lithiocarborane (in situ carboryne) | Phenylacetylene | Benzocarborane derivative | High |
Alkyne Trimerizations
A specific and historically significant case of [2+2+2] cycloaddition is the trimerization of alkynes to form substituted benzenes. This reaction was pioneered by Walter Reppe using nickel catalysts. wikipedia.org Dichlorobis(tributylphosphine)nickel(II) can catalyze this transformation, where three molecules of an alkyne are cyclized to form an aromatic ring. For symmetrical alkynes like 2-butyne, a single product, hexamethylbenzene, is formed. However, the trimerization of unsymmetrical terminal alkynes can lead to a mixture of 1,2,4- and 1,3,5-trisubstituted benzene isomers. The regioselectivity of this reaction can be influenced by the steric and electronic properties of the alkyne substituents and the phosphine ligands on the nickel catalyst. wikipedia.org
[4+2] and [4+4] Cycloadditions
While nickel complexes are known to catalyze various cycloaddition reactions, the specific application of dichlorobis(tributylphosphine)nickel(II) in [4+2] and [4+4] cycloadditions is not extensively documented in scientific literature. The compound is, however, recognized as a catalyst for regioselective [2+2+2] cycloadditions chemicalbook.comsigmaaldrich.com. This process typically involves the coupling of three unsaturated components, such as alkynes and alkenes, to form a six-membered ring. The role of the nickel catalyst is crucial in orchestrating the assembly of these fragments in a controlled manner. The tributylphosphine ligands play a significant role in modulating the stability and reactivity of the nickel intermediates involved in the catalytic cycle. Further research is required to fully explore the potential of dichlorobis(tributylphosphine)nickel(II) in higher-order cycloadditions like [4+2] and [4+4] reactions.
Polymerization Reactions
Dichlorobis(tributylphosphine)nickel(II) has been identified as an effective catalyst in specific types of polymerization reactions chemicalbook.comsigmaaldrich.com. Notably, it is utilized in the synthesis of conjugated poly-ynes. This catalytic activity is attributed to the interaction between the d-orbitals of the nickel center and the π-systems of the alkyne monomers. The electronic properties of the tributylphosphine ligands are crucial in facilitating the oxidative addition and reductive elimination steps that constitute the polymerization cycle.
Table 1: Polymerization Reactions Catalyzed by Dichlorobis(tributylphosphine)nickel(II)
| Polymer Type | Monomer Type | Catalytic Role of NiCl2(PBu3)2 |
| Conjugated Poly-ynes | Alkynes | Initiation of polymerization |
Other Significant Catalytic Transformations
Beyond cycloadditions and polymerization, dichlorobis(tributylphosphine)nickel(II) serves as a catalyst or precatalyst in a range of other important organic reactions.
Hydroformylation and Hydrogenation
In the petrochemical industry, dichlorobis(tributylphosphine)nickel(II) is a key component in catalytic systems for hydroformylation and hydrogenation reactions syensqo.com. The compound often acts as a precatalyst, which is converted in situ to the active catalytic species. In these processes, the phosphine ligands are essential for stabilizing the nickel center and influencing the selectivity of the reaction, for instance, in the production of linear versus branched aldehydes in hydroformylation. Dichlorobis(tributylphosphine)nickel(II) can be used to synthesize more well-defined nickel catalysts with specific properties for applications in olefin hydrogenation and hydroformylation smolecule.com.
Metathesis and Hydroamination
Phosphine ligands are integral to many catalytic systems for metathesis and hydroamination reactions syensqo.com. Dichlorobis(tributylphosphine)nickel(II) is a commercially available compound that facilitates such transformations syensqo.com. In these contexts, the nickel complex may be part of a multi-component catalyst system or serve as a precursor to the active catalyst. The electron-donating nature and steric bulk of the tributylphosphine ligands can influence the efficiency and selectivity of these reactions.
Olefin Oligomerization and Ethylene Dimerization
The dimerization and oligomerization of olefins, particularly ethylene, are industrially significant processes for the production of linear alpha-olefins, which are valuable chemical intermediates. Dichlorobis(tributylphosphine)nickel(II) is utilized in catalytic systems to facilitate these reactions syensqo.com. While various nickel(II) complexes are active in ethylene dimerization, the specific performance of the catalyst system often depends on the nature of the phosphine ligand and the reaction conditions mdpi.comfigshare.comnih.gov.
Table 2: Olefin Transformations Facilitated by Dichlorobis(tributylphosphine)nickel(II)
| Reaction | Substrate | Product(s) |
| Olefin Oligomerization | Olefins (e.g., ethylene) | Higher olefins |
| Ethylene Dimerization | Ethylene | Butenes |
Catalytic Dehydrogenation of Alcohols
Nickel(II) complexes, in general, are known to catalyze the dehydrogenation of alcohols to produce aldehydes and ketones. For instance, nickel(II)-diphosphine complexes have been investigated for the acceptorless dehydrogenation of 1-phenylethanol to acetophenone nih.gov. Another study reports an efficient nickel(II)-catalyzed transfer dehydrogenation of alcohols using cyclohexanone as the oxidant in the absence of an external base researchgate.netrsc.org. While these studies highlight the potential of nickel(II) phosphine complexes in alcohol dehydrogenation, the specific use of dichlorobis(tributylphosphine)nickel(II) for this transformation is not extensively detailed in the available literature. However, based on the reactivity of analogous complexes, it is plausible that it could exhibit similar catalytic activity.
C-X Bond Reduction and Displacement of Aryl Halides
Dichlorobis(tributylphosphine)nickel(II) has emerged as a versatile and effective catalyst for the transformation of aryl halides, which are important precursors in organic synthesis. Its catalytic activity extends to both the reduction of carbon-halogen (C-X) bonds, leading to dehalogenated arenes, and the displacement of halides with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. The tributylphosphine ligands play a crucial role in modulating the electronic and steric properties of the nickel center, thereby influencing the efficiency and selectivity of these transformations.
The reductive dehalogenation of aryl halides is a fundamental process in organic synthesis, often employed for the removal of halogen atoms that have served as directing groups or for the detoxification of halogenated aromatic compounds. Dichlorobis(tributylphosphine)nickel(II) in conjunction with a suitable reducing agent, facilitates the cleavage of C-X bonds (X = Cl, Br, I) and their replacement with hydrogen.
Research has demonstrated the utility of nickel-phosphine complexes in hydrodehalogenation reactions. While specific studies focusing exclusively on Dichlorobis(tributylphosphine)nickel(II) are part of a broader investigation into nickel catalysis, the general mechanism involves the oxidative addition of the aryl halide to a low-valent nickel species, generated in situ, followed by a reduction step that delivers a hydride and regenerates the active catalyst. The choice of reducing agent and reaction conditions is critical for achieving high yields and selectivity.
Below is a representative table of the reductive dehalogenation of various aryl halides catalyzed by a nickel-phosphine system, illustrating the potential scope of such reactions.
Table 1: Reductive Dehalogenation of Aryl Halides This table is a representative example based on general findings in nickel-catalyzed hydrodehalogenation and may not exclusively represent the catalytic activity of Dichlorobis(tributylphosphine)nickel(II).
| Aryl Halide Substrate | Product | Yield (%) |
|---|---|---|
| 4-Chlorotoluene | Toluene | >95 |
| 1-Bromo-4-methoxybenzene | Anisole | 92 |
| 1-Iodo-2-nitrobenzene | Nitrobenzene | 88 |
| 2-Chlorobiphenyl | Biphenyl | 90 |
| 4-Bromoacetophenone | Acetophenone | 93 |
Beyond simple reduction, Dichlorobis(tributylphosphine)nickel(II) catalyzes the cross-coupling of aryl halides with a variety of nucleophiles, enabling the formation of C-N, C-P, and C-C bonds. These reactions, often analogous to the well-known Buchwald-Hartwig amination and Suzuki or Negishi cross-coupling reactions, benefit from the cost-effectiveness of nickel compared to palladium.
C-N Bond Formation: The amination of aryl halides is a cornerstone of pharmaceutical and materials chemistry. Nickel-catalyzed methodologies provide a powerful alternative to traditional methods. The catalytic cycle typically involves the oxidative addition of the aryl halide to the Ni(0) center, coordination of the amine, and subsequent reductive elimination to furnish the arylamine product.
C-P Bond Formation: The synthesis of arylphosphonates and related compounds can be achieved through the nickel-catalyzed coupling of aryl halides with phosphites, a reaction akin to the Arbuzov reaction but often proceeding under milder conditions.
The following tables provide illustrative examples of the scope of these displacement reactions, based on the established reactivity of nickel-phosphine catalysts.
Table 2: Amination of Aryl Halides This table is a representative example based on general findings in nickel-catalyzed amination and may not exclusively represent the catalytic activity of Dichlorobis(tributylphosphine)nickel(II).
| Aryl Halide | Amine | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 85 |
| 1-Bromo-4-fluorobenzene | Aniline | 4-Fluoro-N-phenylaniline | 78 |
| 2-Chloropyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 91 |
| 1-Iodonaphthalene | n-Butylamine | N-Butylnaphthalen-1-amine | 82 |
Table 3: Phosphonation of Aryl Halides This table is a representative example based on general findings in nickel-catalyzed phosphonation and may not exclusively represent the catalytic activity of Dichlorobis(tributylphosphine)nickel(II).
| Aryl Halide | Phosphorus Reagent | Product | Yield (%) |
|---|---|---|---|
| Bromobenzene | Triethyl phosphite | Diethyl phenylphosphonate | 88 |
| 4-Chloroanisole | Triethyl phosphite | Diethyl (4-methoxyphenyl)phosphonate | 85 |
| 3-Bromopyridine | Triethyl phosphite | Diethyl pyridin-3-ylphosphonate | 76 |
| 1-Chloronaphthalene | Triethyl phosphite | Diethyl naphthalen-1-ylphosphonate | 81 |
The research into the applications of Dichlorobis(tributylphosphine)nickel(II) and related nickel catalysts continues to expand the toolkit of synthetic organic chemists, offering efficient and economical routes to a wide array of valuable chemical entities.
Theoretical and Computational Investigations of Dichlorobis Tributylphosphine Nickel Ii
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, particularly for transition metal complexes, as it provides a good balance between accuracy and computational cost. universepg.comniscpr.res.in A DFT study of dichlorobis(tributylphosphine)nickel(II) would illuminate its electronic landscape, providing crucial information about its bonding, stability, and reactivity.
Key aspects of the electronic structure that can be investigated using DFT include the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these orbitals are fundamental to understanding the complex's reactivity. For instance, the HOMO is often associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capabilities. sciepub.com In a typical nickel(II) phosphine (B1218219) complex, the HOMO and LUMO are often centered on the metal d-orbitals, with significant contributions from the phosphine and chloride ligands.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be coupled with DFT calculations. NBO analysis provides a detailed picture of the electron density distribution, allowing for the quantification of the charge on the nickel atom and the ligands. universepg.com This can reveal the extent of electron donation from the tributylphosphine (B147548) ligands to the nickel center and the nature of the Ni-P and Ni-Cl bonds.
Furthermore, DFT calculations can predict spectroscopic properties that can be compared with experimental data. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), helping to assign the observed transitions to specific electronic excitations within the molecule. niscpr.res.in
Table 1: Representative Data from DFT Analysis of a Generic Ni(II) Phosphine Complex
| Parameter | Description | Typical Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity | 3 to 5 eV |
| NBO Charge on Ni | Calculated charge on the nickel atom | +0.5 to +1.0 e |
| Ni-P Bond Length | Calculated distance between nickel and phosphorus atoms | 2.2 to 2.4 Å |
| Ni-Cl Bond Length | Calculated distance between nickel and chlorine atoms | 2.1 to 2.3 Å |
Note: The values in this table are illustrative and based on general findings for similar Ni(II) phosphine complexes. Specific values for dichlorobis(tributylphosphine)nickel(II) would require dedicated computational studies.
Computational Modeling of Reaction Mechanisms and Transition States
Dichlorobis(tributylphosphine)nickel(II) is known to be a catalyst or precatalyst in various organic reactions. nih.gov Computational modeling is instrumental in unraveling the step-by-step mechanisms of these catalytic cycles. By mapping the potential energy surface of a reaction, chemists can identify the reactants, intermediates, transition states, and products.
For a catalytic reaction involving dichlorobis(tributylphosphine)nickel(II), DFT calculations can be used to:
Identify Intermediates: Determine the structures and relative stabilities of all species involved in the catalytic cycle.
Locate Transition States: Find the saddle points on the potential energy surface that connect reactants and products. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By calculating these activation barriers, the rate-determining step of the catalytic cycle can be identified. rsc.org
Prediction of Ligand-Metal Interactions and Stability
The nature of the interaction between the tributylphosphine ligands and the nickel(II) center is crucial for the stability and reactivity of the complex. Computational methods can quantify the strength and nature of these interactions.
Energy Decomposition Analysis (EDA), often used in conjunction with DFT, can partition the total interaction energy between the metal and the ligands into several physically meaningful components:
Electrostatic Interaction: The classical electrostatic attraction between the charged metal center and the polarizable ligands.
Pauli Repulsion: The destabilizing interaction that arises from the overlap of filled orbitals.
Orbital Interaction: The stabilizing interaction resulting from the mixing of occupied and unoccupied orbitals, which represents the covalent character of the bond. This term can be further broken down into contributions from different orbital symmetries (σ-donation, π-backbonding).
Studies on similar nickel-phosphine complexes have shown that the Ni-P bond is primarily a result of σ-donation from the phosphorus lone pair to an empty d-orbital on the nickel, with a smaller but significant contribution from π-backbonding from a filled nickel d-orbital to an empty σ* orbital of the P-C bonds. nih.gov The bulky tributyl groups on the phosphine ligands also introduce significant steric effects, which can be quantified computationally and play a major role in the complex's geometry and reactivity.
Correlation Between Theoretical Predictions and Experimental Observations
A key aspect of computational chemistry is its ability to complement and rationalize experimental findings. For dichlorobis(tributylphosphine)nickel(II), theoretical predictions can be correlated with a range of experimental data.
Table 2: Correlation of Theoretical Predictions with Experimental Data
| Theoretical Prediction | Experimental Observation |
| Optimized Geometry (Bond Lengths, Bond Angles) | X-ray Crystallography Data |
| Calculated Vibrational Frequencies (IR, Raman) | Experimental Infrared and Raman Spectra |
| Calculated NMR Chemical Shifts | Experimental NMR Spectra |
| Calculated Electronic Transitions (TD-DFT) | Experimental UV-Vis Spectrum |
| Calculated Redox Potentials | Cyclic Voltammetry Data |
| Calculated Reaction Barriers | Experimentally Determined Reaction Rates and Kinetics |
For instance, the bond lengths and angles from a DFT geometry optimization can be directly compared to the solid-state structure determined by X-ray crystallography. sciepub.com While theoretical calculations often pertain to the gas phase, the inclusion of solvent models can provide results that are more comparable to solution-phase experiments. universepg.com Similarly, calculated vibrational frequencies can aid in the assignment of peaks in experimental IR and Raman spectra. niscpr.res.in
Discrepancies between theoretical predictions and experimental observations can be equally informative, often pointing to environmental effects not included in the model (e.g., specific solvent interactions, solid-state packing forces) or limitations of the computational method itself. researchgate.net The synergistic use of theoretical and experimental approaches provides a more complete and robust understanding of the chemical system.
Ligand Perturbations and Their Influence on Reactivity and Selectivity
Impact of Phosphine (B1218219) Ligand Sterics (e.g., Cone Angle) on Catalytic Performance
The steric environment around the nickel center, dictated by the size of its phosphine ligands, plays a crucial role in catalytic activity. This spatial arrangement influences substrate approach, the stability of intermediates, and the rate of key elementary steps such as oxidative addition and reductive elimination. The size of phosphine ligands is often quantified using the Tolman cone angle (θ), a measure of the solid angle formed by the ligand with the metal at the vertex. wikipedia.org
For Dichlorobis(tributylphosphine)nickel(II), the tributylphosphine (B147548) (PBu₃) ligand has a moderate cone angle of 132°. This steric profile is often sufficient to promote the formation of catalytically active, low-coordinate nickel species by facilitating ligand dissociation. nih.gov However, the translation of steric parameters to catalytic success in nickel catalysis is more complex than for palladium. While ligands with very small steric footprints can lead to catalyst deactivation, excessively bulky ligands, particularly those developed for palladium catalysis (e.g., P(t-Bu)₃, with a cone angle of 182°), are often ineffective for nickel. nih.govucla.edu This is attributed to the smaller atomic radius of nickel and shorter Ni-P bond distances, which cause excessive crowding at the metal center, hindering substrate binding and subsequent catalytic steps. ucla.edu
A more nuanced descriptor, the percent buried volume (%Vbur), measures the volume occupied by the ligand within a defined sphere around the metal. ucla.edu Studies have shown that for nickel-catalyzed reactions, there is often a reactivity threshold for %Vbur; ligands exceeding this value show no activity, regardless of their cone angle. nih.gov This highlights a key principle: effective ligands for nickel should not be overly sterically encumbering in the immediate vicinity of the metal. The success of PBu₃ lies in its balance of being bulky enough to promote reactivity without being so large as to shut down the catalytic cycle.
Electronic Effects of Phosphine Ligands on NiCl₂(PBu₃)₂ Activity
The electronic properties of the phosphine ligand directly modulate the electron density at the nickel center, which in turn affects the catalyst's nucleophilicity and its ability to participate in redox processes central to catalysis. These properties are commonly assessed using the Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency of [Ni(CO)₃(L)] complexes. A lower TEP value indicates a more electron-donating (more basic) ligand.
Tributylphosphine is a relatively strong electron-donating ligand, a characteristic shared by other trialkylphosphines. This high electron-donating ability increases the electron density on the nickel atom. smolecule.com An electron-rich nickel center is more readily oxidized, which can facilitate the oxidative addition step, often the rate-determining step in cross-coupling cycles. Furthermore, this enhanced electron density can increase the stability of various nickel oxidation states throughout the catalytic process. smolecule.com The strong σ-donating nature of PBu₃ generally correlates with enhanced activity in reactions that depend on the nucleophilic character of the metal center. smolecule.com However, the optimal electronic properties are reaction-dependent, as some catalytic steps may be favored by less electron-rich metal centers.
Comparative Studies of Dichlorobis(tributylphosphine)nickel(II) with Other Phosphine Analogues (e.g., PPh₃, PEt₃, PCy₃)
Comparing the performance of NiCl₂(PBu₃)₂ with complexes bearing other common monodentate phosphine ligands reveals important structure-activity relationships. Ligands such as triphenylphosphine (B44618) (PPh₃), triethylphosphine (PEt₃), and tricyclohexylphosphine (PCy₃) offer variations in both steric bulk and electronic character.
NiCl₂(PPh₃)₂ : Triphenylphosphine is less electron-donating and has a larger cone angle (145°) than PBu₃. As a triarylphosphine, it possesses different electronic properties due to the π-system of the phenyl rings. smolecule.com Complexes of PPh₃ are common in nickel catalysis, but their performance relative to PBu₃ depends on the specific reaction. In some cases, the stronger donating ability of PBu₃ leads to higher activity.
NiCl₂(PEt₃)₂ : Triethylphosphine has nearly identical electronic properties to PBu₃ but is sterically smaller (cone angle 132°). This similarity allows for the isolation of steric effects. In reactions where minimal steric bulk is advantageous, PEt₃ may show comparable or slightly different reactivity profiles.
These comparisons underscore that PBu₃ occupies a "sweet spot" of moderate sterics and strong electron-donating ability, making NiCl₂(PBu₃)₂ a versatile and effective catalyst for many transformations.
| Phosphine Ligand | Abbreviation | Tolman Cone Angle (θ) in degrees | Tolman Electronic Parameter (TEP) in cm⁻¹ | Classification |
|---|---|---|---|---|
| Triethylphosphine | PEt₃ | 132 | 2061.7 | Electron-rich, moderate bulk |
| Tributylphosphine | PBu₃ | 132 | 2060.3 | Electron-rich, moderate bulk |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 | Less electron-rich, moderate bulk |
| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 | Very electron-rich, bulky |
Design Principles for Modified Phosphine Ligands in Nickel Catalysis
Insights gained from studying ligands like tributylphosphine and its analogues have led to the formulation of design principles for creating new, highly effective phosphine ligands specifically for nickel catalysis. A primary takeaway is that successful ligand design for nickel does not simply involve translating principles from palladium chemistry. ucla.eduresearchgate.net
Key design principles include:
Avoiding Excessive Steric Bulk Near the Metal : Due to nickel's smaller size, ligands with large percent buried volumes (%Vbur) often crowd the metal center and inhibit catalysis. ucla.edunih.gov Therefore, ligands should be designed to have a less encumbered binding pocket.
Tuning Ligand Electronics : The ligand's electronic properties must be matched to the demands of the catalytic cycle. For reactions requiring a nucleophilic nickel center to undergo oxidative addition, strongly donating ligands like trialkylphosphines are often preferred. smolecule.comgessnergroup.com In other cases, π-acceptor properties might be needed to facilitate reductive elimination.
Balancing Flexibility and Rigidity : The ligand framework should provide a balance. A rigid backbone can pre-organize the catalytic site for high selectivity, while some flexibility is necessary to accommodate the different geometries of catalytic intermediates. acs.org
By applying these principles, chemists can move beyond simply screening existing phosphines and rationally design next-generation ligands tailored to the unique mechanistic demands of nickel-catalyzed reactions, leading to catalysts with superior activity and selectivity. nih.govacs.org
Conclusion and Future Research Directions
Summary of Key Research Findings on Dichlorobis(tributylphosphine)nickel(II)
Dichlorobis(tributylphosphine)nickel(II), a nickel complex featuring two tributylphosphine (B147548) ligands, has been identified as a versatile catalyst in several key organic transformations. The tributylphosphine ligands are characterized by their strong electron-donating nature and significant steric bulk, which modulate the reactivity and stability of the nickel center.
Key applications where this complex has been utilized include:
Wenkert Arylations: This complex serves as a catalyst for the arylation of enolates and other nucleophiles, a process valuable for the construction of carbon-carbon bonds.
Regioselective [2+2+2] Cycloadditions: It has been employed in the catalysis of cycloaddition reactions, particularly the [2+2+2] cycloaddition of alkynes, which is a powerful method for synthesizing substituted benzene (B151609) derivatives and other cyclic systems. sigmaaldrich.com
Polymerization Reactions: The compound has found use as a catalyst in polymerization processes, leveraging nickel's ability to facilitate chain-growth mechanisms. sigmaaldrich.com
The catalytic activity of dichlorobis(tributylphosphine)nickel(II) is rooted in the fundamental properties of nickel, which can readily cycle between different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and activate a range of substrates. nih.govresearchgate.net The phosphine (B1218219) ligands play a crucial role in stabilizing the catalytically active nickel species and influencing the selectivity of the reactions. princeton.edu
Unexplored Research Avenues and Mechanistic Questions
Despite its established applications, significant gaps remain in the understanding of the mechanistic pathways involving dichlorobis(tributylphosphine)nickel(II). The distinct properties of nickel, such as its ability to access radical pathways and stabilize paramagnetic intermediates, suggest that its catalytic cycles can be more complex than those of palladium. nih.gov
Unexplored areas include:
Detailed Mechanistic Elucidation: For many reactions catalyzed by this complex, the precise elementary steps—oxidative addition, transmetalation, and reductive elimination—have not been thoroughly investigated. For instance, while it is known to catalyze cycloadditions, the exact mechanism of how the tributylphosphine ligand influences the formation and reactivity of key intermediates like nickellacycles is not fully understood. nih.gov
Role of Ni(I) and Ni(III) Intermediates: Nickel catalysis often involves odd-electron oxidation states like Ni(I) and Ni(III). nih.gov The specific roles and lifetimes of such species in reactions catalyzed by Ni(PBu₃)₂Cl₂ are largely unknown. Investigating these pathways could reveal new modes of reactivity and selectivity.
Ligand Dissociation and Ligation State: The actual number of phosphine ligands bound to the nickel center during the catalytic cycle is a critical but often unaddressed question. Understanding the ligation state of the active catalyst is essential for rational catalyst design. princeton.edu A deeper investigation into the balance between monoligated and bisligated nickel species could clarify structure-reactivity relationships.
Substrate Scope and Limitations: While its utility in certain reactions is known, the full scope and limitations of dichlorobis(tributylphosphine)nickel(II) as a catalyst have not been systematically explored. Testing its efficacy with a broader range of challenging substrates, such as sterically hindered or electronically deactivated coupling partners, could uncover new synthetic applications.
Potential for Novel Catalytic Transformations and Synthetic Methodologies
The unique reactivity of nickel catalysts, particularly those with electron-rich alkylphosphine ligands like tributylphosphine, opens the door to novel synthetic transformations that are challenging for other transition metals.
Potential future applications include:
Cross-Electrophile Coupling: Nickel catalysts excel at coupling two different electrophiles, a transformation that is difficult to achieve with palladium. nih.gov Dichlorobis(tributylphosphine)nickel(II) could potentially be adapted for novel cross-electrophile couplings, enabling the formation of C-C bonds without the need for pre-formed organometallic reagents.
C–H Activation and Functionalization: Nickel catalysts are increasingly used for C–H activation. The strong donor capacity of tributylphosphine could support a nickel center in the high oxidation state required for C–H bond cleavage, leading to new methods for direct functionalization of otherwise inert bonds.
Asymmetric Catalysis: By modifying the phosphine ligand scaffold to be chiral, it may be possible to develop asymmetric versions of the reactions currently catalyzed by this complex. This would be particularly valuable for the synthesis of enantioenriched cyclic molecules via cycloaddition reactions.
Diversification of Phosphine Ligands: Recent advancements have shown that nickel itself can catalyze the diversification of phosphine ligands, allowing for the direct exchange of substituents on the phosphorus atom. rsc.orgrsc.org This meta-approach could be used to rapidly generate a library of modified tributylphosphine-based ligands for catalyst optimization in a one-pot sequence. rsc.org
Advancements in Computational Prediction and Catalyst Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing new catalysts. universepg.com For nickel-phosphine complexes, computational studies can provide insights that are difficult to obtain experimentally.
Key areas for advancement include:
Predicting Ligand Effects: Computational tools can quantify the steric and electronic properties of phosphine ligands, such as cone angle and percent buried volume (%Vbur). princeton.edubohrium.com These parameters can be correlated with catalytic activity to build predictive models. researchgate.net Applying these models to tributylphosphine and its derivatives could guide the design of new ligands with enhanced reactivity or selectivity.
Modeling Complex Geometries: Accurately modeling the geometries of nickel(II) diphosphine complexes can be challenging for computational methods. digitellinc.com Further development of computational techniques is needed to reliably predict the preferred geometries (e.g., square planar vs. tetrahedral) of catalytic intermediates, which is crucial for understanding their reactivity.
Elucidating Reaction Pathways: DFT calculations can map out the energy profiles of entire catalytic cycles, helping to identify rate-determining steps and key intermediates. rsc.orgnih.gov Such studies on reactions catalyzed by dichlorobis(tributylphosphine)nickel(II) would provide a detailed understanding of the mechanism and explain observed selectivities.
In Silico Catalyst Screening: As computational power grows, it becomes increasingly feasible to screen virtual libraries of ligands to identify promising candidates for a specific transformation. This data-driven approach, combining computational analysis with machine learning, could accelerate the discovery of next-generation nickel catalysts based on the tributylphosphine scaffold. chemrxiv.org
Mentioned Compounds
Q & A
Q. What are the critical safety protocols for handling Dichlorobis(tributylphosphine)nickel(II) in laboratory settings?
- Methodological Answer : Ensure strict adherence to safety measures outlined in Safety Data Sheets (SDS):
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and protective eyewear (JIS T 8147) to prevent skin/eye contact and inhalation .
- Storage : Store in airtight, light-protected containers under inert gas at room temperature. Avoid contact with strong oxidizers .
- Exposure Response : For inhalation, relocate to fresh air; for skin contact, wash with soap and water. Immediate medical attention is required for persistent symptoms .
Q. How is Dichlorobis(tributylphosphine)nickel(II) synthesized, and what are the optimal reaction conditions?
- Methodological Answer : The compound is typically synthesized via ligand substitution reactions. For example:
- Procedure : React nickel(II) chloride with tributylphosphine in anhydrous solvents (e.g., THF) under nitrogen.
- Conditions : Maintain stoichiometric ratios (1:2 NiCl₂:P(C₄H₉)₃) and temperatures between 0–25°C to prevent ligand degradation .
- Characterization : Confirm purity via EA (>97%) and structural integrity using NMR or X-ray crystallography .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve molecular geometry (e.g., bond angles, coordination number) with high precision (R factor <0.03) .
- NMR Spectroscopy : Use ³¹P NMR to monitor ligand coordination shifts (δ ~20–30 ppm for P(C₄H₉)₃) .
- Elemental Analysis (EA) : Verify Ni and Cl content to assess purity .
Advanced Research Questions
Q. How do ligand steric and electronic properties influence the catalytic activity of Dichlorobis(tributylphosphine)nickel(II) in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Larger ligands (e.g., tributyl vs. triphenylphosphine) reduce catalytic efficiency by hindering substrate access. Quantify using Tolman’s cone angle (tributylphosphine: ~132°) .
- Electronic Effects : Electron-donating ligands increase electron density at Ni, enhancing oxidative addition rates. Measure via cyclic voltammetry (E₁/₂ shifts) .
- Case Study : Compare turnover numbers (TON) in Suzuki-Miyaura reactions with varying ligands to isolate steric/electronic contributions .
Q. How can researchers resolve contradictions in reported decomposition temperatures for this compound?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, heating rate 5°C/min) to isolate variables .
- Analytical Techniques : Use TGA-DSC to track decomposition phases and identify byproducts (e.g., CO, phosphorus oxides) .
- Literature Review : Cross-reference studies noting impurities (e.g., residual solvents) that may lower observed decomposition points .
Q. What strategies mitigate air/moisture sensitivity during catalytic applications of this nickel complex?
- Methodological Answer :
- Glovebox Use : Conduct reactions under inert atmospheres (O₂ <1 ppm, H₂O <10 ppm) .
- Additives : Introduce scavengers (e.g., molecular sieves) to adsorb trace moisture .
- Ligand Modification : Substitute tributylphosphine with more robust ligands (e.g., chelating diphosphines) to stabilize Ni centers .
Data Contradiction Analysis
Q. Why do some studies report higher catalytic activity for triphenylphosphine analogs compared to tributylphosphine derivatives?
- Methodological Answer :
- Ligand Basicity : Triphenylphosphine (pKa ~−2.1) is less basic than tributylphosphine (pKa ~8.3), altering Ni’s redox potential. Validate via DFT calculations .
- Solubility Factors : Tributylphosphine’s higher hydrophobicity reduces solubility in polar solvents, limiting reaction rates. Test in toluene vs. DMF .
- Experimental Design : Control for ligand purity (≥98%) and Ni oxidation state (XPS analysis) to eliminate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
